methyl 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylate
Description
Properties
IUPAC Name |
methyl 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2/c1-17-9(16)5-4-14-6-2-3-7(10(11,12)13)15-8(5)6/h2-4,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OALMMOBEQFLJCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1N=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylate typically involves multiple steps, starting with the construction of the pyrrolopyridine core. One common approach is the cyclization of appropriate precursors under specific reaction conditions, such as heating in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group can impart unique electronic and steric properties to the resulting compounds.
Biology: In biological research, methyl 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylate can be utilized in the study of enzyme inhibitors or as a probe in biochemical assays.
Medicine: This compound has potential applications in drug discovery and development. Its structural features may contribute to the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, materials, and other chemical products.
Mechanism of Action
The mechanism by which methyl 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The trifluoromethyl group can enhance binding affinity and selectivity, while the pyrrolopyridine core can provide structural stability.
Comparison with Similar Compounds
Physicochemical Properties :
- Density : Predicted at 1.466 g/cm³ .
- Boiling Point : Estimated at 328.5°C .
- pKa : Calculated as 12.02 , indicating moderate basicity at physiological pH .
Comparison with Structural Analogs
Positional Isomers in the Pyrrolo[3,2-b]pyridine Series
Impact of Substituent Position :
- C3 vs. C5 Ester : The C3 ester in the target compound may enhance π-π stacking interactions with aromatic residues in biological targets compared to C5-substituted analogs .
- Ring Fusion : Pyrrolo[3,2-b]pyridine (target) vs. pyrrolo[2,3-b]pyridine alters nitrogen placement, influencing basicity and binding to enzymes like kinases .
Trifluoromethyl-Substituted Analogs
| Compound Name | CAS No. | Core Structure | Substituents | Molecular Weight |
|---|---|---|---|---|
| Methyl 5-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylate | 648859-81-8 | Thieno[3,2-b]pyridine | -CF₃ at C7, -Cl at C5 | 295.67 |
| 5-(Trifluoromethyl)-4-azaindole-3-carboxylic acid methyl ester | 1190320-28-5 | Pyrrolo[3,2-b]pyridine (4-azaindole) | -CF₃ at C5 | 244.17 |
Key Observations :
- Thiophene vs. Pyrrole Core: The thieno[3,2-b]pyridine analog (CAS 648859-81-8) replaces a pyrrole ring with thiophene, introducing sulfur. This increases electrophilicity and may enhance metabolic stability due to reduced oxidative susceptibility .
Functional Group Modifications
Impact of Functional Groups :
Biological Activity
Methyl 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylate is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₉H₅F₃N₂O₂
- Molecular Weight : 230.14 g/mol
- CAS Number : 920979-05-1
- Purity : Typically ≥ 95%
This compound features a trifluoromethyl group, which is known to enhance biological activity by influencing the compound's lipophilicity and metabolic stability.
The biological activity of this compound can be attributed to its structural similarity to other pyrrolo[3,2-b]pyridine derivatives, which have been shown to exhibit various pharmacological effects. The presence of the trifluoromethyl group enhances the interaction with biological targets, potentially increasing potency and selectivity.
Biological Activity Overview
Research has indicated that pyrrolo[3,2-b]pyridine derivatives exhibit a wide range of biological activities:
- Antitumor Activity : Compounds in this class have demonstrated significant inhibitory effects on cancer cell proliferation. For instance, derivatives targeting fibroblast growth factor receptors (FGFR) have shown promising results in inhibiting breast cancer cell lines .
- Antiviral and Antimicrobial Properties : Some studies suggest that these compounds may possess antiviral activity against specific viral strains and antimicrobial properties against various pathogens .
- Neurological Effects : Pyrrolo[3,2-b]pyridine derivatives have been investigated for their potential use in treating neurological disorders due to their ability to modulate neurotransmitter systems .
Case Studies and Research Findings
Several studies have highlighted the biological activities of similar compounds:
- FGFR Inhibition :
- Antiviral Activity :
- Analgesic Effects :
Summary Table of Biological Activities
Q & A
Q. What are the common synthetic routes for methyl 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylate?
The synthesis typically involves:
- Palladium-catalyzed cross-coupling reactions to introduce the trifluoromethyl group at the 5-position, as seen in analogous pyrrolopyridine derivatives (e.g., Suzuki-Miyaura coupling with boronic acids) .
- Esterification of the carboxylic acid precursor using methyl halides or dimethyl sulfate under basic conditions .
- Regioselective functionalization of the pyrrolo[3,2-b]pyridine core, guided by protecting group strategies to avoid side reactions at reactive N-H sites .
Q. How is the compound characterized to confirm its structure and purity?
Key techniques include:
- NMR spectroscopy : H and C NMR to verify substituent positions and trifluoromethyl integration (e.g., δ ~110–120 ppm for CF in F NMR) .
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
- X-ray crystallography (if crystalline), resolving ambiguities in regiochemistry or hydrogen bonding patterns .
- HPLC with UV/Vis detection to assess purity (>95% for most research-grade batches) .
Q. What functional groups dominate its reactivity?
The compound exhibits:
- Electrophilic aromatic substitution (EAS) susceptibility at the pyrrole ring due to electron-rich regions .
- Ester hydrolysis under acidic/basic conditions to yield the carboxylic acid derivative .
- N-H deprotonation (pKa ~8–10) for alkylation or coordination chemistry .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound in drug discovery?
Methodological approaches include:
- Systematic substitution : Modifying the trifluoromethyl group, ester moiety, or pyrrolopyridine core to evaluate effects on target binding (e.g., kinase inhibition) .
- Bioisosteric replacements : Swapping the ester with amides or ketones to modulate lipophilicity and metabolic stability .
- Pharmacokinetic profiling : Measuring logP, plasma stability, and CYP450 interactions to prioritize analogs .
Q. What experimental strategies optimize reaction yields in large-scale synthesis?
Critical factors:
- Catalyst screening : Testing Pd(PPh), PdCl(dppf), or Buchwald-Hartwig catalysts for coupling efficiency .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) for solubility vs. toluene/EtOH for Suzuki reactions .
- Design of Experiments (DoE) : Statistical modeling to balance temperature, stoichiometry, and reaction time .
Q. How can computational methods predict the compound’s binding modes with biological targets?
- Molecular docking (AutoDock, Glide) to screen against protein databases (e.g., kinases) .
- Density Functional Theory (DFT) to map electrostatic potential surfaces and identify nucleophilic/electrophilic hotspots .
- MD simulations to assess stability of ligand-target complexes over nanosecond timescales .
Q. What are the challenges in handling its stability under physiological conditions?
Mitigation strategies include:
- pH-controlled storage (pH 6–7) to prevent ester hydrolysis .
- Lyophilization for long-term stability in aqueous buffers .
- Light-sensitive packaging to avoid photodegradation of the pyrrolopyridine core .
Q. How are contradictions in spectroscopic data resolved (e.g., ambiguous NOE signals)?
- 2D NMR techniques (HSQC, HMBC) to assign coupling patterns and confirm regiochemistry .
- Isotopic labeling (e.g., H or C-enriched analogs) to trace reaction pathways .
- Comparative analysis with structurally validated analogs in public databases (e.g., PubChem, CAS) .
Data Analysis & Experimental Design
Q. How to address low reproducibility in trifluoromethylation reactions?
- Control moisture levels : Use anhydrous solvents and glovebox conditions to prevent CF group hydrolysis .
- Monitor catalyst loading : Excess Pd can lead to side products; track via ICP-MS .
- In-line analytics (ReactIR, HPLC-MS) for real-time reaction monitoring .
Q. What statistical methods analyze biological activity data (e.g., IC variability)?
Q. How to validate the compound’s selectivity in multi-target assays?
- Counter-screening against related enzymes (e.g., kinase panels) .
- CETSA (Cellular Thermal Shift Assay) to confirm target engagement in live cells .
- SPR (Surface Plasmon Resonance) for kinetic binding studies (k/k) .
Advanced Synthetic Challenges
Q. What strategies improve regioselectivity in N-functionalization?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
